7-Hydroxy Debrisoquin is a significant metabolite of debrisoquine, a drug primarily used in the treatment of hypertension. This compound is notable for its role in pharmacogenetics, particularly concerning the cytochrome P450 2D6 enzyme, which is responsible for its metabolic conversion. Understanding the properties and synthesis of 7-Hydroxy Debrisoquin is crucial for comprehending the drug's pharmacokinetics and its variations in metabolism among different individuals.
Debrisoquine was originally developed as an antihypertensive agent in the 1960s. Its metabolism produces several hydroxylated derivatives, including 7-Hydroxy Debrisoquin, which are formed through enzymatic processes in the liver. The primary pathway involves the cytochrome P450 enzyme system, particularly CYP2D6, which is polymorphic in humans, leading to variability in drug metabolism and response.
7-Hydroxy Debrisoquin falls under the classification of organic compounds, specifically as a phenolic compound due to the presence of a hydroxyl group attached to an aromatic ring. It is also categorized as a secondary amine owing to its structural features.
The synthesis of 7-Hydroxy Debrisoquin typically involves the hydroxylation of debrisoquine. This can be achieved through various methods, including:
In laboratory settings, debrisoquine can be incubated with liver microsomes derived from rats or humans, along with NADPH, which serves as a cofactor for the enzymatic reaction. The reaction conditions (pH, temperature, and incubation time) are optimized to enhance yield and specificity towards 7-Hydroxy Debrisoquin.
The molecular structure of 7-Hydroxy Debrisoquin can be represented as follows:
The structure features a phenolic hydroxyl group (-OH) at the 7-position on the debrisoquine backbone. This modification influences both its pharmacological properties and metabolic pathways.
The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity.
7-Hydroxy Debrisoquin participates in various chemical reactions, primarily involving further metabolic transformations:
These reactions are catalyzed by specific transferase enzymes in the liver. The metabolic pathways are essential for understanding how 7-Hydroxy Debrisoquin is processed within the body and its potential effects on drug efficacy.
The mechanism of action for 7-Hydroxy Debrisoquin primarily involves its role as a metabolite influencing blood pressure regulation through its parent compound, debrisoquine. The compound's interaction with adrenergic receptors can modulate vascular resistance and cardiac output.
Pharmacokinetic studies indicate that variations in CYP2D6 activity can lead to differences in plasma concentrations of 7-Hydroxy Debrisoquin, impacting therapeutic outcomes. Individuals classified as poor metabolizers may experience increased drug levels and heightened pharmacological effects.
Relevant analyses include chromatographic techniques for quantifying concentrations in biological samples, providing insights into its pharmacokinetics.
7-Hydroxy Debrisoquin has several scientific applications:
7-Hydroxy debrisoquin (chemical name: 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide) is a monohydroxylated metabolite of the antihypertensive agent debrisoquine. Its molecular formula is C₁₀H₁₃N₃O, with a molecular weight of 191.23 g/mol. The core structure consists of a tetrahydroisoquinoline scaffold with a carboximidamide group at position 2 and a hydroxyl substituent exclusively at position 7 of the aromatic ring. This regiochemistry differentiates it from other hydroxylated metabolites, such as 4-hydroxydebrisoquin, which exhibits distinct biochemical properties [1] [10].
Key structural identifiers include:
C1CN(CC2=C1C=CC(=C2)O)C(=N)N
VHVRXMHGWNGANF-UHFFFAOYSA-N
The 7-hydroxy isomer is biosynthesized via CYP2D6-mediated oxidation, which exhibits strict regioselectivity. Nuclear magnetic resonance (NMR) studies confirm the hydroxyl group’s position at C7 through characteristic chemical shifts of the aromatic protons (e.g., H-5 at δ 6.60 ppm and H-8 at δ 6.72 ppm in deuterated solvents) [10].
Table 1: Structural Identifiers of 7-Hydroxy Debrisoquin
Identifier Type | Value |
---|---|
Molecular Formula | C₁₀H₁₃N₃O |
CAS Registry Number | 70746-06-4 |
SMILES | C1CN(CC2=C1C=CC(=C2)O)C(=N)N |
InChIKey | VHVRXMHGWNGANF-UHFFFAOYSA-N |
IUPAC Name | 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide |
7-Hydroxy debrisoquin is a polar compound due to its hydroxyl and carboximidamide functional groups. Its predicted logP (partition coefficient) is approximately 0.2, indicating higher hydrophilicity than debrisoquine (logP ~0.8). This polarity facilitates renal excretion but limits passive diffusion across lipid membranes [1] [7].
Collision cross-section (CCS) measurements via ion mobility spectrometry reveal the following adduct-specific properties:
The compound demonstrates moderate stability in aqueous solutions but is susceptible to oxidative degradation under prolonged light exposure. In liver microsomes, it undergoes rapid phase II conjugation (glucuronidation), reducing its half-life in vivo. Mass spectrometry studies show prominent ions at m/z 192.11315 for [M+H]⁺ and m/z 190.09859 for [M-H]⁻, useful for quantitative detection [1] [10].
Debrisoquine metabolism primarily yields two major isomeric metabolites: 4-hydroxydebrisoquin and 7-hydroxydebrisoquin. Their formation is governed by cytochrome P450 enzymes, predominantly CYP2D6, but with divergent regioselectivity:
Metabolic Kinetics and Enzyme Affinity
In genotyped human studies, ultrarapid metabolizers (with duplicated CYP2D6 genes) produce 28-fold more 4-hydroxydebrisoquin than poor metabolizers, but only 17-fold more 7-hydroxy metabolite, underscoring kinetic differences [7].
Species-Dependent Regioselectivity
Marmoset liver microsomes exhibit unique regioselectivity:
Stereochemical Properties
Both metabolites retain high enantioselectivity:
Table 2: Comparative Kinetics of Debrisoquin Hydroxylation
Parameter | 4-Hydroxydebrisoquin | 7-Hydroxydebrisoquin |
---|---|---|
Primary CYP Enzyme | CYP2D6 (human) | CYP2D19 (marmoset) |
Apparent Kₘ (μM) | 14–25 | 50–100 |
Urinary Excretion (EM*) | 19–28% of dose | 0.5–2% of dose |
Enantiomeric Excess | >99% S(+) | 96.8–100% S(+) |
CYP2D6 Gene Copy Effect | 28-fold ↑ (UM vs. PM) | 17-fold ↑ (UM vs. PM) |
EM: Extensive metabolizers; UM: Ultrarapid metabolizers; PM: Poor metabolizers
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: